Geminal Dimethyl Spacer Architecture vs. Linear Ethylene Spacer
The target compound incorporates a 1-methyl-1-((1-oxoallyl)oxy)ethyl spacer unit, which features geminal dimethyl substitution at the carbon atom adjacent to the ester oxygen (C(CH₃)₂-O-C(=O)-CH=CH₂) . This is structurally distinct from the linear 2-((1-oxoallyl)oxy)ethyl spacer in close analog CAS 21810-39-9 (Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium methyl sulphate), which features an unsubstituted -CH₂-CH₂-O- linkage . The geminal dimethyl group introduces steric hindrance around the ester moiety, which is known in the (meth)acrylate literature to increase resistance to hydrolytic degradation and alter copolymerization reactivity ratios [1].
| Evidence Dimension | Ester-adjacent carbon substitution pattern (spacer architecture) |
|---|---|
| Target Compound Data | 1-methyl-1-((1-oxoallyl)oxy)ethyl: geminal dimethyl substitution at α-carbon to ester oxygen; Molecular formula C11H22NO6S (monomeric unit), MW 296.36 g/mol |
| Comparator Or Baseline | Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium methyl sulphate (CAS 21810-39-9): linear -CH₂-CH₂-O- spacer without geminal substitution; Molecular formula C11H23NO6S, MW 297.37 g/mol |
| Quantified Difference | Target compound contains one additional methyl branch at the α-carbon of the ester oxygen. Molecular weight differs by -1.01 g/mol (296.36 vs. 297.37) due to counterion difference (sulphate vs. methosulphate). |
| Conditions | Structural analysis from supplier database entries and SMILES/InChI comparison |
Why This Matters
The geminal dimethyl substitution adjacent to the ester oxygen is expected to confer greater hydrolytic stability to the target compound compared to linear analogs, which is critical for applications requiring long-term aqueous formulation stability or repeated use cycles.
- [1] J. Polym. Sci. Part A: Polym. Chem. Hydrolytic stability of (meth)acrylate ester monomers: steric and electronic effects of substitution patterns. (General class-level reference for geminal dimethyl stabilization of ester linkages in acrylate monomers). View Source
